(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate
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Overview
Description
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral alcohol. One common method is the enantioconvergent carbenoid insertion into carbon-boron bonds, which allows for the formation of chiral centers with high enantioselectivity . This method involves the use of chiral oxazaborolidines derived from inexpensive α-amino esters, which create an asymmetric environment for effective enantioinduction .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the iterative homologation permitted by Matteson-type reactions . These reactions enable the insertion of methylene or substituted methylene units into carbon-boron bonds, forming chiral centers from readily available boronates .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.
Scientific Research Applications
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXNCQNVUMSNJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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